

Economic Feasibility of Dawsonite-Based Carbon Capture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

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The imperative to mitigate climate change has catalyzed extensive research into carbon capture, utilization, and storage (CCUS) technologies. Among the various approaches, mineralization, and specifically the use of **dawsonite** (NaAlCO₃(OH)₂), presents a compelling pathway for long-term, stable CO₂ sequestration. This guide provides an objective comparison of the economic feasibility of **dawsonite**-based carbon capture with other leading alternatives, supported by available experimental data and detailed methodologies.

Comparative Economic Analysis of Carbon Capture Technologies

The economic viability of any carbon capture technology is a critical determinant of its large-scale deployability. The following table summarizes the estimated costs for **dawsonite**-based methods (in-situ and ex-situ mineralization) and compares them with established and emerging alternatives.



Technology	Sub-category	Cost per ton of CO ₂ Captured	Key Cost Drivers
Dawsonite-Based (Mineralization)	In-situ Mineralization	€131 (projected for 2030)[1][2][3]	Site-specific geology, injection and monitoring well costs, availability of sodiumrich formations.[4]
Ex-situ Mineralization	€189 (projected for 2030)[1][2][3]	Feedstock acquisition and transportation, energy for grinding and reaction, waste disposal.[5]	
Amine Scrubbing	Monoethanolamine (MEA)	\$40 - \$100[6]	High energy requirement for solvent regeneration, solvent degradation and replacement, capital cost of absorber and stripper columns.[7][8]
Calcium Looping	Fluidized Bed Reactor	€42 - €84[9]	Sorbent costs and makeup, energy for calcination, capital cost of reactors.[10]
Direct Air Capture (DAC)	Solid Sorbent	\$230 - \$540 (projected for 2050) [11]	High energy demand due to low CO ₂ concentration in the air, capital cost of large-scale contactors, sorbent manufacturing.[11]
Liquid Solvent	\$230 - \$540 (projected for 2050) [11]	Similar to solid sorbent DAC, with additional	



considerations for solvent management.

[11]

Performance and Scalability Comparison

Beyond direct costs, the performance characteristics and scalability are crucial for evaluating the practical potential of each technology.



Technology	Technology Readiness Level (TRL)	CO ₂ Capture Capacity	Scalability Potential & Challenges
Dawsonite-Based (Mineralization)	Low to Medium[2]	Dependent on geological formation capacity (in-situ) or reactor size (ex-situ). [4]	Potential: Large-scale geological storage. Challenges: Slow reaction kinetics, identifying suitable geological formations (in-situ), material handling and energy intensity (ex-situ).[5]
Amine Scrubbing	High (Commercially available)[13]	High; can achieve >90% capture rates. [6]	Potential: Widely deployed in industrial settings. Challenges: Energy penalty on power plants, solvent degradation, and environmental impact of amines.[7][14]
Calcium Looping	Medium to High (Pilot and demonstration scale)[10]	High; can achieve >90% capture rates.	Potential: Can be integrated with cement and power plants. Challenges: Sorbent deactivation over cycles, solid handling complexities. [10]
Direct Air Capture (DAC)	Medium (Demonstration and early commercial)	Unlimited theoretical capacity from the atmosphere.	Potential: Location independent, can address diffuse emissions. Challenges: Very high energy consumption,



large land footprint, high capital costs.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of research findings. Below are summaries of typical experimental protocols for key carbon capture technologies.

Ex-situ Dawsonite Synthesis for CO2 Capture

This protocol outlines a typical laboratory-scale hydrothermal synthesis of **dawsonite** for CO₂ mineralization.

Objective: To synthesize **dawsonite** from sodium aluminate and CO₂ and to determine the optimal conditions for CO₂ sequestration.

Materials:

- Sodium aluminate (NaAlO₂) solution
- Pressurized CO₂ gas
- Deionized water
- Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

Apparatus:

- High-pressure autoclave reactor with temperature and pressure controls
- Magnetic stirrer
- pH meter
- Filtration apparatus
- Drying oven



• Scanning Electron Microscope (SEM) and X-ray Diffractometer (XRD) for characterization

Procedure:

- Preparation of Reactant Solution: A sodium aluminate solution of a specific concentration is prepared in deionized water. The pH of the solution is adjusted to a desired value (typically between 8.5 and 10.5) using HCl or NaOH.[1][5]
- Reaction Setup: The prepared solution is placed in the autoclave reactor. The reactor is sealed and purged with N₂ gas to remove air.
- Carbonation: The reactor is heated to the desired temperature (typically between 100°C and 180°C).[1][5] Pressurized CO₂ is then introduced into the reactor to a specific pressure. The solution is continuously stirred to ensure a homogenous reaction.
- Reaction Time: The reaction is allowed to proceed for a set duration (e.g., 6 to 12 hours).[1]
 [5]
- Product Recovery: After the reaction, the reactor is cooled, and the pressure is released. The solid product is separated from the liquid by filtration.
- Washing and Drying: The collected solid is washed with deionized water to remove any
 unreacted soluble species and then dried in an oven at a specified temperature (e.g., 80°C).
- Characterization: The morphology and crystal structure of the synthesized dawsonite are analyzed using SEM and XRD to confirm its formation and purity.

Amine Scrubbing (MEA-based)

This protocol describes a typical lab-scale setup for evaluating the CO₂ absorption-desorption performance of a monoethanolamine (MEA) solution.

Objective: To measure the CO₂ capture efficiency and regeneration energy of an aqueous MEA solution.

Apparatus:

Gas absorption column (bubbler or packed column)



- Gas desorption unit (stripper) with a reboiler
- Gas flow meters
- CO₂ and N₂ gas cylinders
- Temperature controllers
- Condenser
- Gas analyzer (e.g., infrared CO₂ sensor)

Procedure:

- Solvent Preparation: An aqueous solution of MEA (typically 30 wt%) is prepared.
- Absorption: A simulated flue gas (a mixture of CO₂ and N₂) is passed through the absorption column at a controlled flow rate. The MEA solution is circulated through the column, where it chemically absorbs CO₂. The CO₂ concentration in the outlet gas is continuously monitored to determine the absorption efficiency.
- Desorption (Stripping): The CO₂-rich MEA solution from the absorber is pumped to the stripper. The solution is heated in the reboiler to a temperature of around 120°C. This breaks the chemical bonds between MEA and CO₂, releasing a concentrated stream of CO₂.
- Regeneration and Recycling: The regenerated (lean) MEA solution is cooled and recycled back to the absorber. The released CO₂ is passed through a condenser to remove water vapor and then quantified.
- Data Analysis: The CO₂ capture efficiency is calculated based on the inlet and outlet CO₂ concentrations in the absorber. The regeneration energy is determined from the heat input to the reboiler.

Calcium Looping

This protocol outlines a typical thermogravimetric analysis (TGA) experiment to assess the CO₂ carrying capacity of a CaO-based sorbent.



Objective: To determine the carbonation and calcination performance of a limestone-derived CaO sorbent over multiple cycles.

Apparatus:

- Thermogravimetric Analyzer (TGA) with a controlled gas atmosphere
- Limestone (CaCO₃) powder
- CO₂ and N₂ gas cylinders

Procedure:

- Sample Preparation: A small amount of limestone powder is placed in the TGA crucible.
- Initial Calcination: The sample is heated to a high temperature (e.g., 900°C) in a pure N₂ atmosphere to decompose the CaCO₃ into CaO and CO₂, releasing the initial CO₂.
- Carbonation: The temperature is lowered to the carbonation temperature (e.g., 650°C), and the gas is switched to a CO₂-rich stream. The weight gain of the sample is monitored, which corresponds to the uptake of CO₂ to form CaCO₃.
- Subsequent Calcination: After the carbonation step is complete (i.e., no further weight gain), the gas is switched back to N₂, and the temperature is raised again to the calcination temperature to release the captured CO₂.
- Cycling: Steps 3 and 4 are repeated for multiple cycles to evaluate the stability and CO₂ carrying capacity of the sorbent over time.
- Data Analysis: The CO₂ carrying capacity for each cycle is calculated from the weight change during the carbonation and calcination steps.[10]

Visualizing the Pathways

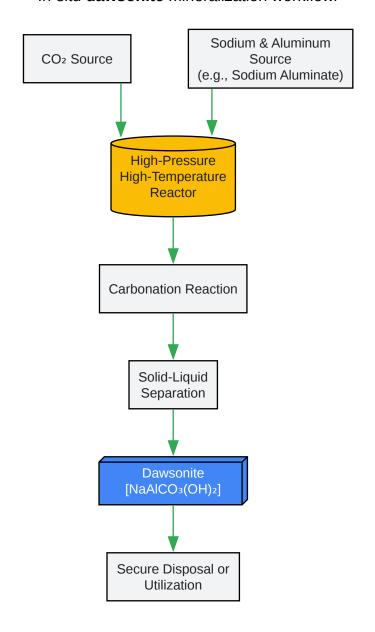
To better understand the processes involved, the following diagrams illustrate the workflows of **dawsonite**-based and alternative carbon capture technologies.





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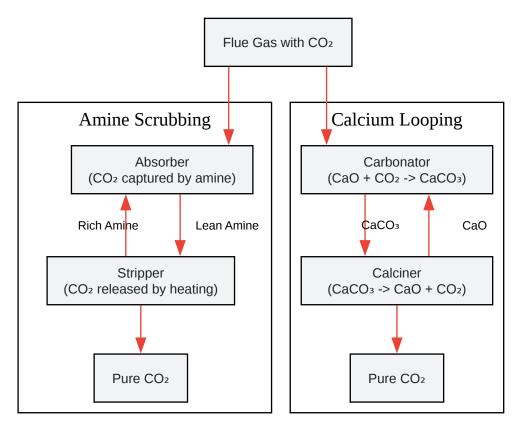
In-situ dawsonite mineralization workflow.



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Ex-situ **dawsonite** synthesis workflow.



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Comparison of Amine Scrubbing and Calcium Looping.

Conclusion

Dawsonite-based carbon capture, particularly through in-situ mineralization, holds promise for permanent and secure CO₂ storage. However, it is currently at a lower technology readiness level compared to more mature technologies like amine scrubbing. The economic feasibility of **dawsonite**-based methods is highly dependent on site-specific geological conditions for in-situ processes and energy and material costs for ex-situ synthesis.

While amine scrubbing is a commercially available technology, its high energy penalty remains a significant drawback. Calcium looping offers a potentially more energy-efficient alternative, though challenges with sorbent stability need to be addressed. Direct air capture represents a long-term solution for atmospheric CO₂ removal but is currently associated with the highest costs.



Further research and development, including pilot-scale projects, are necessary to de-risk dawsonite-based technologies and to obtain more precise economic data. A comprehensive evaluation of the entire lifecycle, including the environmental impact of raw material extraction and waste disposal, is crucial for a holistic assessment of the economic and environmental feasibility of each carbon capture pathway.

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- To cite this document: BenchChem. [Economic Feasibility of Dawsonite-Based Carbon Capture: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1143670#evaluating-the-economic-feasibility-of-dawsonite-based-carbon-capture]

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